molecular formula C18H29BrClNO B1439880 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219979-60-8

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1439880
CAS No.: 1219979-60-8
M. Wt: 390.8 g/mol
InChI Key: XWWWFHONCTWHBA-UHFFFAOYSA-N
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Description

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C18H29BrClNO It is known for its unique structure, which includes a brominated phenoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-(tert-pentyl)phenol to produce 2-bromo-4-(tert-pentyl)phenol. This intermediate is then reacted with 2-chloroethyl piperidine under basic conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the piperidine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium iodide can yield 4-{2-[2-Iodo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, while oxidation with potassium permanganate can produce quinone derivatives.

Scientific Research Applications

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
  • 4-{2-[2-Iodo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
  • 4-{2-[2-Fluoro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Uniqueness

4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets

Properties

IUPAC Name

4-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)15-5-6-17(16(19)13-15)21-12-9-14-7-10-20-11-8-14;/h5-6,13-14,20H,4,7-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWWFHONCTWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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